molecular formula C7H8BrN3 B1281363 1-(4-Bromophenyl)guanidine CAS No. 67453-81-0

1-(4-Bromophenyl)guanidine

Cat. No.: B1281363
CAS No.: 67453-81-0
M. Wt: 214.06 g/mol
InChI Key: RNEXKKNNOIRYGI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol . It is known for its selective agonistic activity on the α2A-Adrenergic Receptor. This compound is utilized in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)guanidine typically involves the reaction of 4-bromoaniline with a guanidine precursor. One common method includes the use of carbodiimide and hydrogen chloride in ethanol, followed by refluxing for 1.5 hours. The resulting product is then treated with potassium carbonate in water to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Common Reagents and Conditions: Typical reagents include carbodiimides, hydrogen chloride, and potassium carbonate.

    Major Products: Depending on the reaction, products can vary widely, including substituted phenylguanidines and other derivatives.

Scientific Research Applications

1-(4-Bromophenyl)guanidine is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the α2A-Adrenergic Receptor. This interaction modulates various physiological responses, including neurotransmitter release and

Properties

IUPAC Name

2-(4-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEXKKNNOIRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497444
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-81-0
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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